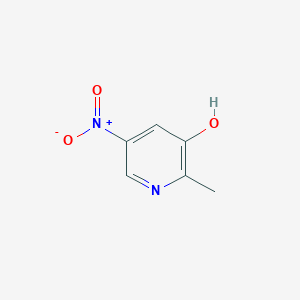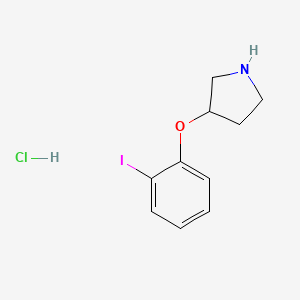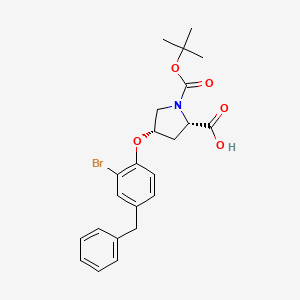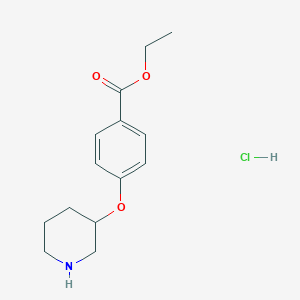
3-Hydroxy-2-methyl-5-nitropyridine
Overview
Description
3-Hydroxy-2-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Vibrational Studies
3-Hydroxy-2-methyl-5-nitropyridine has been a subject of interest in molecular structure and vibrational studies. Researchers used density functional theory (DFT) to investigate the molecular structure, vibrational assignments, and corresponding assignments of this compound. These studies are crucial for understanding the molecular stability and bond strength, as well as for analyzing the vibrational frequencies in relation to the compound's properties (Ucun et al., 2008).
Nonlinear Optical Properties
Research has been conducted on the nonlinear optical properties of nitropyridine derivatives, including this compound. The study of these properties is significant for the development of materials with potential applications in optical technologies. For example, a study focusing on the growth, characterization, and investigations of 3-hydroxy-6-methyl-2-nitropyridine highlighted its potential as a novel third-order nonlinear optical material (Justin & Anitha, 2021).
Spectroscopic Analysis
Spectroscopic analysis of this compound and similar compounds is essential in understanding their chemical properties and reactivity. Studies involving FT-IR and FT-Raman spectroscopic techniques have been conducted to understand the vibrational modes and molecular interactions of such compounds (Sangeetha & Mathammal, 2016).
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-hydroxy-2-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
It’s known that nitropyridines can be used in the synthesis of other compounds and as biological inhibitors . For instance, 3-Hydroxy-2-nitropyridine may be used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
For example, 2-Hydroxy-3-methyl-5-nitropyridine has been used in the synthesis of compounds that inhibit proteasome .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known to be incompatible with strong oxidizing agents, strong acids, and bases . Moreover, its solubility in water could be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-methyl-5-nitropyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with proteasome inhibitors, where this compound serves as a building block in the synthesis of inhibitors containing the 5-methylpyridin-2(1H)-one moiety . These inhibitors are essential in regulating protein degradation pathways, thereby impacting cellular homeostasis and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit cell proliferation and tubulin polymerization, which are critical processes in cell division and structural integrity . These effects highlight the potential of this compound as a therapeutic agent in targeting rapidly dividing cells, such as cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitro group in its structure is involved in electrophilic aromatic substitution reactions, which facilitate the formation of stable complexes with target proteins . Additionally, the hydroxyl group can form hydrogen bonds, enhancing the binding affinity and specificity of this compound for its targets. These interactions can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively modulates target pathways. At higher doses, toxic effects such as respiratory irritation and skin irritation have been observed . These findings underscore the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of 2-chloro-5-methyl-3-nitropyridine via chlorination, using thionyl chloride . Additionally, it affects metabolic flux and metabolite levels by modulating enzyme activity and gene expression. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and binding affinity, which determine its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the hydroxyl group in its structure may serve as a recognition site for transport proteins, guiding the compound to its site of action . This precise localization ensures that this compound can effectively interact with its targets and modulate cellular processes.
Properties
IUPAC Name |
2-methyl-5-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-6(9)2-5(3-7-4)8(10)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKODSKBRWBZZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)

![3-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397667.png)


![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)
![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)
![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)

![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
